Benzoic acid, 2-benzoyl-, phenyl ester
Description
Benzoic acid, 2-benzoyl-, phenyl ester is a derivative of benzoic acid featuring a benzoyl group (-COC₆H₅) at the 2-position of the benzene ring, esterified with a phenyl group (-OC₆H₅). This structure confers unique physicochemical properties, such as increased lipophilicity and steric bulk, which influence its reactivity, stability, and biological interactions.
Properties
CAS No. |
40825-12-5 |
|---|---|
Molecular Formula |
C20H14O3 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
phenyl 2-benzoylbenzoate |
InChI |
InChI=1S/C20H14O3/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)23-16-11-5-2-6-12-16/h1-14H |
InChI Key |
QERSPBWYFVWQLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Benzoic acid, 2-benzoyl-, phenyl ester can be synthesized through the esterification of benzoic acid with phenol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester bond.
Fries Rearrangement: Another method involves the Fries rearrangement, where phenyl benzoate undergoes rearrangement in the presence of a Lewis acid catalyst like aluminum chloride to yield the acylated phenol and esters.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using benzoic acid and phenol with suitable catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly in the presence of strong electrophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Electrophiles like halogens in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Benzoic acid and phenol.
Reduction: Corresponding alcohols or aldehydes.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Investigated for its potential use in drug formulations and as a preservative due to its stability and aromatic properties .
Industry:
Mechanism of Action
The mechanism of action of benzoic acid, 2-benzoyl-, phenyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of benzoic acid and phenol . In reduction reactions, the ester is reduced to alcohols or aldehydes through the transfer of electrons from the reducing agent .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The 2-benzoyl substitution distinguishes this compound from other benzoic acid esters. Key comparisons include:
| Compound | Substituents | Ester Group | Key Structural Differences |
|---|---|---|---|
| Benzoic acid, 2-benzoyl-, phenyl ester | 2-benzoyl | Phenyl | Bulky benzoyl group at 2-position |
| Benzoic acid, methyl ester | None | Methyl | Simpler structure; higher volatility |
| Benzoic acid, 2-hydroxy-, methyl ester | 2-hydroxy | Methyl | Polar hydroxyl group enhances solubility |
| Benzoic acid, 4-(1-methylethyl)-, phenyl ester | 4-isopropyl | Phenyl | Alkyl substituent alters lipophilicity |
| Benzoic acid, 5-(2-bromoacetyl)-2-(phenylmethoxy)-, methyl ester | 5-bromoacetyl, 2-phenylmethoxy | Methyl | Halogen and ether substituents increase reactivity |
Physicochemical Properties
- Solubility : Methyl and ethyl esters (e.g., ) are more water-soluble than phenyl esters due to smaller ester groups. The 2-benzoyl substitution further reduces solubility, favoring organic solvents.
- Stability : Phenyl esters, like those in lignin degradation products (e.g., benzyl benzoate), exhibit environmental persistence , whereas methyl esters degrade faster due to lower steric hindrance .
Table 1: Key Properties of Selected Benzoic Acid Esters
| Property | 2-Benzoyl-Phenyl Ester | Methyl Ester | Ethyl Ester | 4-Isopropyl-Phenyl Ester |
|---|---|---|---|---|
| Molecular Weight | ~318 (estimated) | 136.15 | 150.18 | 326.43 |
| LogP (Lipophilicity) | High (~5.0) | ~1.9 | ~2.3 | ~4.8 |
| Degradation Rate | Moderate | Fast | Moderate | Slow |
| Bioactivity | Potential metabolites | Repellent | Antioxidant | Not reported |
| Key References |
Q & A
Q. How can researchers assess the thermal stability of this compound?
- Methodology : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions (e.g., melting points, liquid crystalline behavior). Compare results with structurally similar esters, such as phenyl 4-methoxybenzoate, which exhibits a melting point of ~120°C .
Advanced Research Questions
Q. How does the introduction of a 2-benzoyl group influence the photodegradation kinetics of phenyl benzoate derivatives?
- Methodology : Conduct UV-visible spectroscopy under controlled light exposure (e.g., 254 nm) to track degradation rates. Pair with high-performance liquid chromatography (HPLC) to isolate degradation byproducts. Compare with unsubstituted phenyl benzoate to assess the electron-withdrawing effects of the benzoyl group on stability .
Q. What role does this compound play in pharmaceutical intermediate synthesis?
- Methodology : Investigate its use as a protecting group or building block in multistep syntheses. For example, in tetracycline antibiotic synthesis, the ester’s steric bulk may direct regioselective reactions. Validate intermediates using GC-MS or LC-MS and compare reaction pathways with/without the ester .
Q. How do substituent positions (e.g., 2-benzoyl vs. 4-methoxy) affect the liquid crystalline properties of phenyl benzoates?
- Methodology : Synthesize analogs with varying substituents and analyze mesophase behavior via polarized optical microscopy (POM) and X-ray diffraction (XRD). Correlate results with computational models (e.g., density functional theory) to predict molecular packing efficiency .
Q. What environmental risks are associated with phenyl benzoate derivatives, and how can biodegradation pathways be optimized?
- Methodology : Use microbial assays (e.g., Sphingobium yanoikyae) to assess biodegradation efficiency under aerobic conditions. Track metabolite formation (e.g., benzoic acid) via HPLC and compare degradation rates with structurally simpler esters like phenyl acetate .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for substituted phenyl benzoates: How to reconcile conflicting data?
- Resolution : Review purity protocols (e.g., recrystallization solvents, column chromatography) and characterization methods (e.g., DSC vs. capillary melting points). For example, DSC thermograms may reveal polymorphic transitions not detected by traditional methods .
Q. Conflicting bioactivity results in lichen extracts containing benzoic acid derivatives: Are these artifacts or structure-specific effects?
- Resolution : Replicate extractions using controlled conditions (e.g., methanol vs. ethyl acetate) and validate compound identities via GC-MS. Compare bioactivity (e.g., antimicrobial assays) against synthetic standards to isolate structure-activity relationships .
Methodological Best Practices
Q. How to optimize HPLC conditions for analyzing benzoic acid esters in complex matrices (e.g., plant extracts)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
